Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antimicrobial, antifungal, and antitumor agents
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets, leading to changes that result in their observed biological activities . More detailed studies are required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, contributing to their diverse biological activities
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antimicrobial, antifungal, and antitumor effects
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with biomolecules is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .
Cellular Effects
This compound exhibits notable effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . The compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate specific genes involved in cell cycle regulation, thereby affecting cell growth and division .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to target biomolecules, leading to enzyme inhibition or activation . The compound binds to the active site of enzymes, forming a stable complex that prevents substrate binding and subsequent catalytic activity . Additionally, it can interact with transcription factors, altering gene expression and influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can affect metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism . Additionally, it may require specific cofactors for its metabolic activation and subsequent biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The compound’s localization can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
The synthesis of Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl 2-bromo-4-methylbenzoate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the thiazole ring .
Chemical Reactions Analysis
Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits significant biological activities, making it a candidate for the development of new drugs with antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells.
Comparison with Similar Compounds
Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 2-[(4-methylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-3-23-17(22)13-8-9-14-15(10-13)24-18(19-14)20-16(21)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECRJRVVXYQZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.